3-De(amine)-3-hydroxy linagliptin, (3S)-
Overview
Description
Scientific Research Applications
Linagliptin as a Dipeptidyl Peptidase-4 Inhibitor
Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is primarily studied for its role in the management of Type-II Diabetes. It inhibits the enzymatic decomposition of endogenous incretins such as GLP-1 and GIP, which helps in improving glucose tolerance. Its efficacy is demonstrated through significant reductions in fasting plasma glucose and post-prandial glucose levels (Agrawal, Jain, & Dikshit, 2012).
Insulin Sensitivity and Hepatic Steatosis Improvement
Linagliptin has shown to attenuate insulin resistance and improve peripheral glucose utilization, as evidenced in studies involving diet-induced obese mice. These studies also reported a dose-dependent reduction in liver fat content, suggesting a potential therapeutic role in managing hepatic steatosis (Kern et al., 2012).
Neuroprotective Properties
Research suggests that linagliptin has neuroprotective effects through immunological and biochemical pathways. It has been associated with a decrease in proinflammatory factors and an increase in anti-inflammatory monocytes, potentially useful in neurodegenerative diseases like Alzheimer’s. Linagliptin's role in improving vascular functions and reducing macrophage infiltration in adipose tissue indicates its broader therapeutic applications beyond diabetes management (Wiciński et al., 2019).
Pharmacokinetics and Metabolism in Humans
The pharmacokinetics and metabolism of linagliptin have been studied in healthy volunteers, showing that it is primarily eliminated as an unchanged compound, indicating minimal metabolism's role in its disposition. Its metabolism forms the S-3-hydroxypiperidinyl derivative, which is a significant aspect of its pharmacodynamics (Blech et al., 2010).
Impact on Cognitive Deficits and Pathology in Alzheimer’s Disease
Linagliptin mitigated cognitive deficits in mouse models of Alzheimer’s Disease, indicating its potential in neurodegenerative disease management. The study highlighted its ability to improve brain incretin levels and attenuate amyloid beta, tau phosphorylation, and neuroinflammation (Kosaraju et al., 2017).
Potential Antistroke Efficacy
Linagliptin demonstrated potential antistroke efficacy in type 2 diabetic mice and normal mice. This effect was independent of its glycemic regulation, suggesting that linagliptin-mediated neuroprotection likely involves GLP-1 and provides a basis for its use in stroke prevention and treatment in diabetic patients (Darsalia et al., 2013).
Structural Characterization and Impurities Analysis
Studies have also focused on the structural characterization of linagliptin, its degradation products, and related impurities. This includes the development of analytical methods for detecting and quantifying these impurities, contributing to the quality control and safety of linagliptin as a pharmaceutical product (Yadav et al., 2020).
Safety And Hazards
properties
IUPAC Name |
7-but-2-ynyl-8-[(3S)-3-hydroxypiperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O3/c1-4-5-13-31-21-22(28-24(31)30-12-8-9-17(33)14-30)29(3)25(35)32(23(21)34)15-20-26-16(2)18-10-6-7-11-19(18)27-20/h6-7,10-11,17,33H,8-9,12-15H2,1-3H3/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHWUJQHJPWQGS-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C2=C(N=C1N3CCCC(C3)O)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CCN1C2=C(N=C1N3CCC[C@@H](C3)O)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-De(amine)-3-hydroxy linagliptin, (3S)- | |
CAS RN |
1620278-39-8 | |
Record name | CD-1790 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1620278398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CD-1790 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L920390BEX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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